Azilsartan medoxomil is an antihypertensive medication used primarily for the treatment of high blood pressure. It functions as a prodrug, which is converted into its active form, azilsartan, through hydrolysis in the gastrointestinal tract. Azilsartan selectively antagonizes the angiotensin II type 1 receptor (AT1), thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key hormone involved in regulating blood pressure and fluid balance . The chemical formula for azilsartan medoxomil is C30H24N4O8, and it has a molar mass of approximately 568.53 g/mol .
Azilsartan, the active metabolite of azilsartan medoxomil, works by blocking the angiotensin II receptor. Angiotensin II is a hormone that causes blood vessels to constrict, leading to increased blood pressure []. By preventing angiotensin II from binding to its receptor, azilsartan allows blood vessels to relax and lowers blood pressure [].
Azilsartan medoxomil undergoes hydrolysis to yield azilsartan, facilitated by esterases present in the gastrointestinal tract. The primary reaction can be summarized as follows:
The hydrolysis leads to the formation of two main inactive metabolites: metabolite M-I (formed via decarboxylation) and metabolite M-II (formed via O-dealkylation) during hepatic metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP2C9 .
Azilsartan exhibits potent biological activity as an angiotensin II receptor antagonist. Its mechanism of action involves blocking the binding of angiotensin II to AT1 receptors located in various tissues, which results in vasodilation and decreased blood pressure. Azilsartan has been shown to effectively lower blood pressure in a dose-dependent manner, with significant effects observed within hours of administration . The drug's affinity for the AT1 receptor is over 10,000 times greater than for the AT2 receptor, contributing to its efficacy and safety profile .
The synthesis of azilsartan medoxomil involves several steps, including the reaction of hydroxylamine hydrochloride with specific precursors such as 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy benzimidazole-7-carboxylate. This multi-step synthetic route ensures the formation of the desired ester compound that exhibits enhanced lipophilicity compared to its active form . The detailed synthesis pathway includes:
Azilsartan medoxomil is primarily used for managing essential hypertension in adults. It is marketed under various brand names, including Edarbi and Azilva. The drug's effectiveness in lowering blood pressure makes it a valuable option for patients who may not respond adequately to other antihypertensive agents. Additionally, it does not require dosage adjustments for patients with renal or hepatic dysfunction .
Clinical studies have indicated minimal significant drug interactions involving azilsartan medoxomil. While it is not recommended to combine it with lithium due to potential increases in serum lithium concentrations, other combinations such as amlodipine or antacids have shown no clinically significant interactions . Azilsartan medoxomil is not a substrate for P-glycoprotein and has low permeability characteristics, which further reduces potential interaction risks during co-administration with other medications .
Azilsartan medoxomil belongs to a class of medications known as angiotensin II receptor antagonists (ARBs). Other notable compounds in this category include:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Losartan | C22H22N6O | First ARB developed; metabolized to an active form |
| Valsartan | C24H29N5O3 | Used for heart failure; longer half-life than losartan |
| Olmesartan | C25H28N6O6 | Has a unique side chain that enhances bioavailability |
| Telmisartan | C33H30N4O5 | Longer duration of action; also used for cardiovascular risk reduction |
Uniqueness of Azilsartan Medoxomil:
The inverse agonist activity of azilsartan arises from its capacity to stabilize the AT₁ receptor in an inactive conformation, suppressing basal signaling through the Gq/11 pathway. Structural studies of the AT₁ receptor complexed with azilsartan reveal critical interactions with residues Tyr¹¹³³.³², Lys¹⁹⁹⁵.⁴², and Gln²⁵⁷⁶.⁵⁵, which form a network of hydrogen bonds and van der Waals contacts [3] [4]. Notably, the 5-oxo-1,2,4-oxadiazole moiety of azilsartan engages Gln²⁵⁷ via a hydrogen bond 1.8 Å shorter than that formed by candesartan’s tetrazole group, increasing binding affinity by approximately sevenfold [2] [4]. This interaction prevents the conformational shift required for receptor activation, as evidenced by mutagenesis experiments showing that Gln²⁵⁷-to-alanine substitutions reduce azilsartan’s inhibitory potency by 100-fold, compared to a 14-fold reduction for candesartan [4].
The AT₁ receptor’s helical architecture further supports inverse agonism. In its inactive state, the receptor maintains intramolecular hydrogen bonds between Asn¹¹¹³.³⁵ and Asn²⁹⁵⁷.⁴⁶, which stabilize the transmembrane bundle [3]. Azilsartan reinforces this conformation by occupying a hydrophobic pocket bordered by Trp⁸⁴².⁶⁰ and Phe¹⁸²ᴱᶜᴸ², inducing a 15° rotation in helix III that sterically hinders G protein coupling [3]. This mechanism contrasts with neutral antagonists like losartan, which lack the oxadiazole-driven hydrogen bonding required to lock the receptor in an inactive state [4].
Molecular docking simulations highlight azilsartan’s unique binding mode relative to other ARBs. When docked into the AT₁ receptor’s ligand-binding pocket (Figure 1), azilsartan achieves a binding score of −28.4 kJ/mol, outperforming candesartan (−24.1 kJ/mol) and olmesartan (−22.9 kJ/mol) [3]. The difference arises primarily from the oxadiazole moiety’s dual interactions: a hydrogen bond with Gln²⁵⁷ and π-π stacking with Tyr³⁵¹.³⁹, which collectively contribute 40% of the total binding energy [2] [4]. In contrast, candesartan’s tetrazole group forms a single hydrogen bond with Gln²⁵⁷, while its benzimidazole ring engages in less efficient hydrophobic contacts with Trp⁸⁴².⁶⁰ [4].
Mutagenesis data corroborate these findings. Substitutions at Lys¹⁹⁹⁵.⁴² reduce azilsartan’s binding affinity by 98%, compared to 89% for candesartan, underscoring the former’s reliance on ionic interactions with this residue [4]. Similarly, Tyr¹¹³³.³² mutations diminish azilsartan’s efficacy by 95%, versus 82% for valsartan, reflecting its deeper penetration into the orthosteric site [3]. These structural advantages translate to pharmacodynamic superiority: azilsartan exhibits a 24-hour receptor occupancy rate of 78%, exceeding candesartan’s 65% in murine models [2].
The 5-oxo-1,2,4-oxadiazole group serves as azilsartan’s pharmacophoric anchor, enabling high-affinity binding through electrostatic and steric complementarity. Quantum mechanical calculations reveal that the oxadiazole’s dipole moment (3.2 D) aligns optimally with the AT₁ receptor’s Gln²⁵⁷ side chain, generating a 12 kcal/mol stabilization energy—triple that of candesartan’s tetrazole [4]. This moiety also mitigates steric clashes with Phe¹⁸²ᴱᶜᴸ², a residue implicated in peptide ligand discrimination, allowing azilsartan to occupy 92% of the orthosteric site volume compared to 84% for telmisartan [3].
Replacing the oxadiazole with a tetrazole (as in azilsartan-7H) reduces binding affinity 16-fold, confirming its critical role [4]. The oxadiazole’s electron-deficient ring further enhances π-cation interactions with Lys¹⁹⁹⁵.⁴², increasing residence time from 8.3 minutes (candesartan) to 14.7 minutes [2]. These properties collectively enable azilsartan to achieve a dissociation constant (K~d~) of 3.1 nM, surpassing most ARBs while maintaining >99% plasma protein binding for sustained activity [1] [4].
Azilsartan medoxomil demonstrates superior dose-dependent hemodynamic effects across multiple preclinical hypertensive models. In spontaneously hypertensive rats, the compound exhibits a clear dose-response relationship with systolic blood pressure reductions ranging from 15 mmHg at 0.1 mg/kg to 35 mmHg at 3.0 mg/kg [1]. The median effective dose (ED25) for azilsartan medoxomil was established at 0.41 mg/kg, compared to 1.3 mg/kg for olmesartan medoxomil, indicating approximately three-fold greater potency [1].
| Parameter | Azilsartan Medoxomil | Olmesartan Medoxomil | Valsartan |
|---|---|---|---|
| Angiotensin II Type 1 Receptor Binding IC50 (nM) | 2.6 | 66.2 | 8.7 |
| Maximum Pressor Response Inhibition (%) | 90 | 85 | 80 |
| Duration of Action (hours) | 24 | 18 | 12 |
| Bioavailability (%) | 60 | 29 | 23 |
The superior hemodynamic profile of azilsartan medoxomil is particularly evident in renal hypertensive dogs, where doses of 0.1 to 1.0 mg/kg produced more potent and persistent blood pressure reductions compared to olmesartan medoxomil at doses of 0.3 to 3.0 mg/kg [1]. The ID50 values for inhibition of angiotensin II-induced pressor responses were 0.12 mg/kg for azilsartan medoxomil versus 0.55 mg/kg for olmesartan medoxomil, demonstrating nearly five-fold greater potency [1].
In angiotensin II-infused rat models, azilsartan medoxomil at 1.0 mg/kg completely prevented the hypertensive response, with systolic blood pressure reductions of 52 mmHg and diastolic reductions of 35 mmHg [2]. The compound maintained 90% inhibition of the maximal pressor effect at 24 hours, compared to approximately 60% for olmesartan medoxomil [1].
Azilsartan medoxomil demonstrates exceptional 24-hour ambulatory blood pressure control through sustained angiotensin II type 1 receptor blockade. The compound exhibits a trough-to-peak ratio consistently above 0.85 across multiple dosing regimens, indicating uniform blood pressure control throughout the dosing interval [3] [4].
| Study Population | Azilsartan Dose (mg) | 24-hour SBP Reduction (mmHg) | Daytime SBP Reduction (mmHg) | Nighttime SBP Reduction (mmHg) | Trough-to-Peak Ratio |
|---|---|---|---|---|---|
| Stage 1-2 Hypertension | 40 | 12.5 | 13.1 | 11.8 | 0.85 |
| Stage 1-2 Hypertension | 80 | 14.3 | 15.2 | 13.4 | 0.88 |
| Essential Hypertension | 40 | 18.2 | 19.5 | 16.8 | 0.82 |
| Essential Hypertension | 80 | 19.8 | 21.3 | 18.2 | 0.85 |
The superior 24-hour control is attributed to the compound's unique pharmacokinetic properties, including an elimination half-life of 11 hours and slow dissociation from angiotensin II type 1 receptors [5] [6]. Azilsartan medoxomil at 80 mg demonstrated placebo-adjusted 24-hour systolic blood pressure reductions of 14.3 mmHg, significantly superior to valsartan 320 mg at 10.0 mmHg and olmesartan 40 mg at 11.7 mmHg [3] [4].
The compound's ability to maintain consistent blood pressure control during both active and inactive periods reflects its pharmacodynamic profile. In hypertensive patients with diabetes, azilsartan medoxomil 80 mg achieved 24-hour mean systolic blood pressure reductions of 16.5 mmHg with maintained efficacy throughout the circadian cycle [7].
Azilsartan medoxomil exhibits distinct tissue-specific renin-angiotensin-aldosterone system modulation patterns that extend beyond systemic blood pressure effects. The compound demonstrates preferential accumulation and prolonged residence time in target tissues, particularly vascular smooth muscle and cardiac tissue [8] [9].
| Tissue/Organ | Parameter | Azilsartan Effect (% Change) | Comparator Effect (% Change) | Statistical Significance |
|---|---|---|---|---|
| Skeletal Muscle | Glucose Transport Activity | +187 | +125 | p<0.05 |
| Skeletal Muscle | Insulin Sensitivity | +165 | +110 | p<0.05 |
| Cardiac Muscle | Left Ventricular Hypertrophy | -35 | -20 | p<0.01 |
| Cardiac Muscle | Cardiac Fibrosis | -45 | -25 | p<0.01 |
| Renal Cortex | Proteinuria | -60 | -35 | p<0.001 |
| Cerebral Vessels | Wall Thickness | -25 | -15 | p<0.05 |
In skeletal muscle tissue, azilsartan medoxomil treatment resulted in 187% enhancement of glucose transport activity compared to 125% with comparator angiotensin receptor blockers [2]. The compound significantly improved insulin sensitivity markers, with 81% increase in Akt Ser473 phosphorylation and 23% increase in Akt Thr308 phosphorylation [2]. Additionally, azilsartan medoxomil treatment increased AMPKα Thr172 phosphorylation by 98% while decreasing p70 S6K1 Thr389 phosphorylation by 51% [2].
Cardiac tissue-specific effects include significant reduction in left ventricular hypertrophy and cardiac fibrosis in spontaneously hypertensive obese rats [8]. Azilsartan medoxomil treatment improved left ventricular function and attenuated development of pathological cardiac remodeling independent of blood pressure effects [8].
| Signaling Molecule | Control Group | Disease Model | Azilsartan Treatment | Fold Change vs Control |
|---|---|---|---|---|
| Akt Ser473 Phosphorylation | 100 | 67 | 181 | 1.81 |
| AS160 Thr642 Phosphorylation | 100 | 70 | 142 | 1.42 |
| AMPKα Thr172 Phosphorylation | 100 | 50 | 198 | 1.98 |
| Plasma Renin Activity | 100 | 180 | 280 | 2.80 |
| Plasma Aldosterone | 100 | 150 | 85 | 0.85 |
Renal tissue demonstrates pronounced protective effects with azilsartan medoxomil treatment. In Zucker diabetic fatty rats, the compound reduced proteinuria by 60% and glomerular injury scores by 55%, significantly superior to comparator treatments [10]. The renoprotective effects were associated with reduced oxidative stress and inflammatory marker expression [10].
Cerebrovascular tissue exhibits remarkable responses to azilsartan medoxomil treatment in diabetic models. The compound prevented and reversed diabetes-induced cerebrovascular remodeling, reducing middle cerebral artery wall thickness by 25% and improving myogenic tone by 85% [9] [11]. These effects occurred independently of blood pressure changes, suggesting direct vascular protective mechanisms [9].